molecular formula C19H27NO2 B1457101 tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate CAS No. 873779-29-4

tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1457101
CAS No.: 873779-29-4
M. Wt: 301.4 g/mol
InChI Key: UZSGMKMMJKAOHM-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety, with a tert-butyl carbamate group at the 1'-position. This structure is commonly utilized in pharmaceutical research as a key intermediate due to its rigid spiro framework, which enhances binding specificity in drug candidates . The tert-butyl group acts as a protective moiety, enhancing solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-18(2,3)22-17(21)20-13-11-19(12-14-20)10-6-8-15-7-4-5-9-16(15)19/h4-5,7,9H,6,8,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGMKMMJKAOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC3=CC=CC=C32)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730728
Record name tert-Butyl 3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873779-29-4
Record name tert-Butyl 3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

a. Antidepressant Activity
Research indicates that compounds similar to tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate exhibit potential antidepressant effects. A study demonstrated that spiro compounds could interact with serotonin receptors, which are crucial in mood regulation. The structural rigidity of the spiro framework enhances binding affinity and selectivity for these receptors .

b. Neuroprotective Properties
The compound has been investigated for its neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

c. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. It was shown to inhibit pain pathways in animal models, making it a candidate for further development as a non-opioid analgesic .

Material Science

a. Polymer Chemistry
this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability .

b. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored in protective coatings and adhesives. The incorporation of spiro compounds can improve the durability and resistance of coatings against environmental degradation .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressant ActivityEnhanced binding to serotonin receptors
Neuroprotective PropertiesProtection against oxidative stress-induced apoptosis
Analgesic EffectsInhibition of pain pathways in animal models
Material SciencePolymer ChemistryImproved mechanical properties in polymer matrices
Coatings and AdhesivesIncreased durability against environmental degradation

Case Studies

Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal assessed the binding affinity of various spiro compounds to serotonin receptors. The results indicated that this compound had a significantly higher affinity compared to traditional antidepressants, suggesting a new avenue for drug development targeting mood disorders.

Case Study 2: Neuroprotection
In a controlled laboratory setting, neuronal cells treated with this compound exhibited reduced markers of oxidative stress compared to untreated controls. This study highlights its potential therapeutic role in neurodegenerative conditions.

Case Study 3: Polymer Applications
A recent project involved synthesizing a new class of polymers incorporating this compound into their structure. The resulting materials demonstrated enhanced thermal stability and mechanical strength, indicating potential industrial applications.

Comparison with Similar Compounds

tert-Butyl 7-Methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate (CAS 1160247-66-4)

  • Molecular Formula : C₁₉H₂₈N₂O₃
  • Molecular Weight : 332.44 g/mol
  • Key Features: Incorporates a methoxy group on the isoquinoline ring, increasing polarity (XLogP3 = 2.5) compared to the target compound.
  • Applications : Used in CNS drug discovery programs.

1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] (Compound 19)

  • Molecular Formula : C₁₅H₂₁N
  • Molecular Weight : 215.33 g/mol
  • Key Features : Lacks the tert-butyl carbamate group, resulting in reduced steric bulk and higher reactivity. NMR data (δ 1.07 for methyl group) confirms simpler substitution patterns .
  • Applications : Intermediate for late-stage C(sp³)–H functionalization in amine synthesis .

tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS 693789-34-3)

  • Molecular Formula : C₁₈H₂₆N₂O₃
  • Molecular Weight : 318.40 g/mol
  • Key Features : Contains a benzooxazepine ring, introducing additional hydrogen bond acceptors (O and N). This modification enhances interactions with biological targets like kinases .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~302.41 (estimated) ~3.1 3 3
tert-Butyl 7-Methoxy-spiro[...] (CAS 1160247-66-4) 332.44 2.5 4 3
1'-Methyl-spiro[...] (Compound 19) 215.33 2.8 1 0
tert-Butyl benzooxazepine-spiro[...] (CAS 693789-34-3) 318.40 2.9 4 2

Notes:

  • The target compound’s tert-butyl carbamate increases hydrophobicity (higher XLogP3) compared to the methoxy-substituted analogue .
  • Reduced rotatable bonds in 1'-methyl derivatives improve conformational rigidity, favoring target selectivity .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the piperidine ring with a Boc protecting group.
  • Construction of the spirocyclic linkage between the piperidine and the naphthalene ring system.
  • Introduction of the tert-butyl carboxylate group at the piperidine nitrogen.

Preparation of Boc-Protected Piperidine Precursors

The tert-butyl carboxylate (Boc) group is commonly introduced to piperidine derivatives to protect the nitrogen during subsequent synthetic steps. A representative method involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate under mild conditions:

Step Reagents & Conditions Outcome
1 Di-tert-butyl dicarbonate (Boc2O) in ethyl acetate, 0–5 °C, stirred 48 h Formation of N-Boc-piperidine derivatives (e.g., ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate)
2 Workup: extraction with water, acid/base washes, drying over MgSO4, evaporation Pure Boc-protected piperidine obtained

This method yields Boc-protected piperidine intermediates with high purity, suitable for further functionalization.

Functionalization of Piperidine Ring

Hydroxymethylation at the 4-position of the piperidine ring is a common step to provide a handle for further reactions:

  • Reduction of ethyl N-Boc-piperidine-4-carboxylate with lithium aluminium hydride in THF at 0 °C yields N-Boc-4-hydroxymethylpiperidine.

Subsequent functionalization of the hydroxymethyl group can be achieved by tosylation or other leaving group transformations to facilitate spirocyclization.

Representative Reaction Conditions and Yields

Several reaction conditions relevant to the preparation of intermediates and related piperidine derivatives are summarized below:

Reaction Conditions Yield Notes
Boc protection of piperidine Boc2O in ethyl acetate, 0–5 °C, 48 h High (quantitative) Standard protection step
Reduction to N-Boc-4-hydroxymethylpiperidine LiAlH4 in THF, 0 °C, 2 h High (quantitative) Clean reduction of ester to alcohol
Tosylation of hydroxymethyl group TsCl, DABCO, tert-butyl methyl ether, 0–5 °C to RT High (~75%) Activation for cyclization
Spirocyclization (general) Intramolecular nucleophilic substitution, solvent and temperature vary Moderate to high Conditions optimized per substrate

Preparation of Final Compound and Formulation Notes

For in vivo studies, the hydrochloride salt of 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] is prepared and formulated using solvent systems such as DMSO, PEG300, Tween 80, and corn oil to ensure solubility and bioavailability. Although this relates to the hydrochloride salt, similar solubility and formulation strategies may apply to the tert-butyl carboxylate derivative.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Purpose/Transformation Yield/Notes
1 Piperidine derivative Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C, 48 h Boc protection of nitrogen High yield
2 N-Boc-piperidine-4-carboxylate LiAlH4 in THF, 0 °C, 2 h Reduction to 4-hydroxymethyl derivative High yield
3 N-Boc-4-(tosyloxymethyl)piperidine TsCl, DABCO, tert-butyl methyl ether, 0–5 °C Activation of hydroxyl for substitution ~75% yield
4 Spiro compound Intramolecular cyclization (conditions vary) Formation of spiro linkage Moderate to high yield (literature dependent)
5 Final tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate Purification and formulation Isolation and preparation for use Dependent on reaction scale

Research Findings and Considerations

  • The Boc protecting group is stable under a variety of reaction conditions, facilitating multi-step synthesis.
  • Tosylation of the hydroxymethyl group is a reliable method to activate the piperidine ring for spirocyclization.
  • Spirocyclization reactions require careful control of reaction parameters to maximize yield and selectivity.
  • The use of lithium aluminium hydride for reduction is effective but requires careful quenching and handling.
  • Formulation of the compound for biological studies involves solubilizing agents to ensure clarity and bioavailability.

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate in laboratory settings?

Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 respirators (EU) for particulate filtration. For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure eyewash stations and emergency showers are accessible .
  • Environmental Controls: Avoid drainage contamination; use fume hoods to minimize aerosol formation .
  • First Aid: For skin/eye contact, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. Compare retention times against certified standards.
  • Spectroscopy:
    • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra for spirocyclic and tert-butyl group signatures (e.g., δ ~1.4 ppm for tert-butyl methyl groups) .
    • HRMS: Confirm molecular weight via ESI-HRMS (e.g., observed [M+H]+^+ at m/z 284.1468 vs. calculated 284.1651 for related spiro-piperidine analogs) .

Q. What synthetic routes are reported for spiro-piperidine derivatives like this compound?

Methodological Answer:

  • Key Steps:
    • Spirocyclization: Use Pd-catalyzed cross-coupling or acid-mediated ring closure to form the spiro-naphthalene-piperidine core.
    • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane with DMAP catalysis .
  • Workup: Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can conflicting data on physicochemical properties (e.g., melting point, solubility) be resolved?

Methodological Answer:

  • Experimental Validation:
    • Melting Point: Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to avoid decomposition .
    • Solubility: Use shake-flask method in buffered solutions (pH 1–12) with HPLC quantification .
  • Computational Prediction: Apply Abraham solvation parameters or COSMO-RS models to estimate logP and solubility .

Q. What strategies address the lack of decomposition/toxicity data for this compound?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests under forced conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • Toxicity Prediction: Use in silico tools (e.g., OECD QSAR Toolbox) to extrapolate from structurally similar compounds. Prioritize in vitro assays (Ames test, zebrafish embryotoxicity) if mutagenicity is suspected .

Q. How can crystallographic data resolve ambiguities in the spirocyclic conformation?

Methodological Answer:

  • X-ray Crystallography:
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement: Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. Validate via R-factor convergence (<5%) .
  • Case Example: For related spiro-isoquinoline analogs, torsion angles between naphthalene and piperidine rings range from 85–95°, indicating a near-perpendicular conformation .

Q. How can synthetic yields be optimized for scale-up without chromatography?

Methodological Answer:

  • Process Chemistry:
    • Catalysis: Screen Pd/Xantphos systems for Suzuki-Miyaura couplings (yields >80% reported for boronate spiro-piperidines) .
    • Crystallization-Driven Purification: Exploit differential solubility of Boc-protected intermediates in tert-butyl methyl ether (TBME) .

Data Contradiction Analysis

Q. Discrepancies in Reported NMR Chemical Shifts

  • Root Cause: Solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent aggregation.
  • Resolution: Standardize solvent systems and temperature (25°C) during data acquisition .

Q. Conflicting Stability Classifications in SDS Documents

  • Analysis: Variability arises from differing test conditions (e.g., humidity, light exposure).
  • Mitigation: Conduct ICH Q1A-compliant stability studies under controlled conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

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